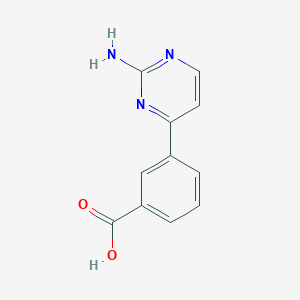
キノキサリン-6-スルホニルクロリド
概要
説明
Quinoxaline-6-sulfonyl chloride is a chemical compound that belongs to the class of quinoxalines, which are nitrogen-containing heterocyclic compounds. These compounds are known for their wide range of applications in medicinal chemistry, pharmacology, and material science. Quinoxaline-6-sulfonyl chloride is particularly notable for its role as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals .
科学的研究の応用
Quinoxaline-6-sulfonyl chloride has a broad range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the development of bioactive molecules with potential therapeutic applications.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly those with antibacterial and anticancer properties.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
作用機序
Target of Action
Quinoxaline-6-sulfonyl chloride is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound that has broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics . The primary targets of quinoxaline derivatives are numerous, as they have been found to act against many targets, receptors, or microorganisms . .
Mode of Action
It is known that quinoxaline derivatives interact with their targets to exert their effects
Biochemical Pathways
Quinoxaline derivatives are known to affect various biochemical pathways due to their broad range of biomedical activities
Result of Action
Quinoxaline derivatives are known to have a wide range of effects at the molecular and cellular level due to their broad spectrum of biomedical activities .
生化学分析
Biochemical Properties
Quinoxaline-6-sulfonyl chloride plays a crucial role in biochemical reactions, particularly due to its ability to interact with a wide range of enzymes, proteins, and other biomolecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. For instance, quinoxaline-6-sulfonyl chloride has been shown to inhibit certain enzymes by forming stable sulfonamide linkages, thereby altering their catalytic functions . This compound also interacts with proteins involved in signal transduction pathways, potentially affecting cellular communication and response mechanisms.
Cellular Effects
The effects of quinoxaline-6-sulfonyl chloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Quinoxaline-6-sulfonyl chloride has been observed to induce changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux. These cellular effects highlight the potential of quinoxaline-6-sulfonyl chloride as a tool for studying cellular processes and as a candidate for therapeutic development.
Molecular Mechanism
At the molecular level, quinoxaline-6-sulfonyl chloride exerts its effects through several mechanisms. One primary mechanism involves the covalent modification of enzymes and proteins via the reactive sulfonyl chloride group. This modification can result in enzyme inhibition or activation, depending on the specific target and context . Quinoxaline-6-sulfonyl chloride can also bind to DNA and RNA, affecting gene expression and transcriptional regulation. These molecular interactions underscore the compound’s potential to modulate biological pathways and its utility in biochemical research.
Temporal Effects in Laboratory Settings
The stability and effects of quinoxaline-6-sulfonyl chloride over time in laboratory settings are critical for its application in research and therapeutic contexts. This compound is relatively stable under standard laboratory conditions but can undergo hydrolysis in the presence of water, leading to the formation of sulfonic acid derivatives . Long-term studies have shown that quinoxaline-6-sulfonyl chloride can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in gene expression and metabolic activity. These temporal effects are essential for understanding the compound’s behavior in biological systems.
Dosage Effects in Animal Models
The effects of quinoxaline-6-sulfonyl chloride vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, quinoxaline-6-sulfonyl chloride can induce toxic effects, including oxidative stress, inflammation, and tissue damage. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
Quinoxaline-6-sulfonyl chloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, quinoxaline-6-sulfonyl chloride can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, thereby altering the levels of critical metabolites. Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of quinoxaline-6-sulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters and can bind to intracellular proteins, affecting its localization and accumulation . The distribution of quinoxaline-6-sulfonyl chloride within tissues is influenced by its chemical properties, including its solubility and reactivity, which determine its ability to penetrate biological membranes and reach target sites.
Subcellular Localization
Quinoxaline-6-sulfonyl chloride exhibits specific subcellular localization patterns, which are critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications or binding interactions with targeting signals . The subcellular localization of quinoxaline-6-sulfonyl chloride can influence its ability to modulate cellular processes and interact with specific biomolecules, thereby determining its overall biological effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-6-sulfonyl chloride typically involves the reaction of quinoxaline with chlorosulfonic acid. This reaction proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction can be represented as follows:
Quinoxaline+ClSO3H→Quinoxaline-6-sulfonyl chloride
Industrial Production Methods: In an industrial setting, the production of quinoxaline-6-sulfonyl chloride may involve the use of continuous flow reactors to enhance the efficiency and safety of the process. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions: Quinoxaline-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form quinoxaline sulfonamides.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of amines and are carried out in the presence of a base such as triethylamine.
Reduction Reactions: May involve the use of reducing agents such as lithium aluminum hydride.
Major Products:
Quinoxaline Sulfonamides: Formed from substitution reactions with amines.
Reduced Sulfonamides: Formed from reduction reactions.
類似化合物との比較
- Quinoxaline-2-sulfonyl chloride
- Quinoxaline-3-sulfonyl chloride
- Quinoxaline-4-sulfonyl chloride
Comparison: Quinoxaline-6-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives it can form. Compared to other quinoxaline sulfonyl chlorides, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted synthesis and research .
特性
IUPAC Name |
quinoxaline-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2S/c9-14(12,13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUMOHGAJQHAKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624792 | |
| Record name | Quinoxaline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692737-70-5 | |
| Record name | Quinoxaline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)
![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)

